molecular formula C20H23N3O3 B6942670 N-[2-(dimethylamino)phenyl]-N-methyl-3-(3-oxo-1,4-benzoxazin-4-yl)propanamide

N-[2-(dimethylamino)phenyl]-N-methyl-3-(3-oxo-1,4-benzoxazin-4-yl)propanamide

Cat. No.: B6942670
M. Wt: 353.4 g/mol
InChI Key: UMJYRWAJSNGWQJ-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)phenyl]-N-methyl-3-(3-oxo-1,4-benzoxazin-4-yl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dimethylamino group, a benzoxazinone moiety, and a propanamide linkage. Its distinct chemical properties make it a subject of interest in both academic and industrial research.

Properties

IUPAC Name

N-[2-(dimethylamino)phenyl]-N-methyl-3-(3-oxo-1,4-benzoxazin-4-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c1-21(2)15-8-4-5-9-16(15)22(3)19(24)12-13-23-17-10-6-7-11-18(17)26-14-20(23)25/h4-11H,12-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMJYRWAJSNGWQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC=C1N(C)C(=O)CCN2C(=O)COC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)phenyl]-N-methyl-3-(3-oxo-1,4-benzoxazin-4-yl)propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzoxazinone Core: This step involves the cyclization of an appropriate anthranilic acid derivative with a suitable reagent to form the benzoxazinone ring.

    Introduction of the Dimethylamino Group: The dimethylamino group is introduced through a nucleophilic substitution reaction, often using dimethylamine as the nucleophile.

    Coupling with the Propanamide Moiety: The final step involves coupling the benzoxazinone intermediate with a propanamide derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)phenyl]-N-methyl-3-(3-oxo-1,4-benzoxazin-4-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the benzoxazinone moiety to its reduced form.

    Substitution: The dimethylamino group can participate in substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like halides or other amines can be used under basic or acidic conditions to facilitate substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the benzoxazinone ring, while reduction could produce amine derivatives.

Scientific Research Applications

N-[2-(dimethylamino)phenyl]-N-methyl-3-(3-oxo-1,4-benzoxazin-4-yl)propanamide has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which N-[2-(dimethylamino)phenyl]-N-methyl-3-(3-oxo-1,4-benzoxazin-4-yl)propanamide exerts its effects involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the benzoxazinone moiety can engage in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Aminoethyl methacrylate hydrochloride
  • N-(3-Aminopropyl)methacrylamide hydrochloride
  • 2-(Dimethylamino)ethyl methacrylate

Uniqueness

Compared to these similar compounds, N-[2-(dimethylamino)phenyl]-N-methyl-3-(3-oxo-1,4-benzoxazin-4-yl)propanamide stands out due to its benzoxazinone core, which imparts unique chemical and biological properties. This makes it particularly valuable in applications requiring specific interactions with biological targets or advanced material properties.

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